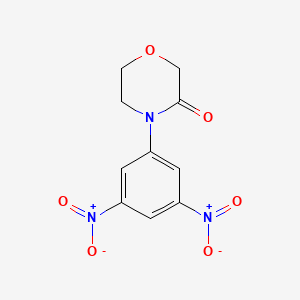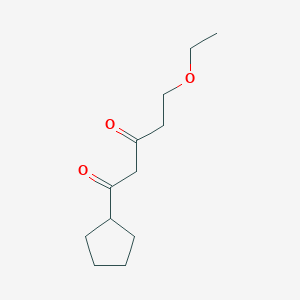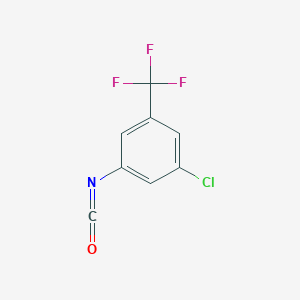
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a trifluoromethyl group attached to the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitro-5-(trifluoromethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
化学反応の分析
Types of Reactions: 1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, and amines to form ureas, carbamates, and thioureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro and nitroso derivatives. Reduction reactions can convert the isocyanate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents include water, alcohols, and amines. The reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst or base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-azido-3-isocyanato-5-(trifluoromethyl)benzene.
Addition Reactions: Ureas, carbamates, and thioureas.
Oxidation and Reduction: Nitro and nitroso derivatives, amines.
科学的研究の応用
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1-chloro-3-isocyanato-5-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which enhance its reactivity and stability compared to the single trifluoromethyl derivative.
4-Chlorobenzotrifluoride: This compound lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar to this compound, but with two trifluoromethyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C8H3ClF3NO |
|---|---|
分子量 |
221.56 g/mol |
IUPAC名 |
1-chloro-3-isocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
InChIキー |
YBLHAAVYDYIUCM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N=C=O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)


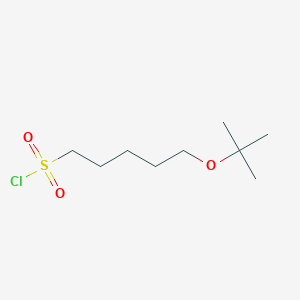

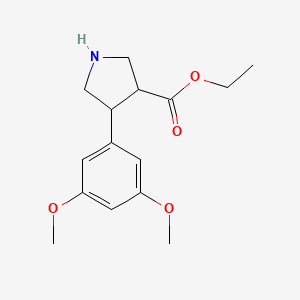
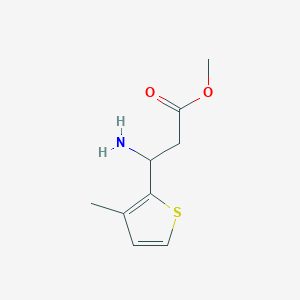
![3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13629068.png)



